REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13]C1C=CC=CC=1.[N:20]([O-])=O.[Na+].[OH-].[NH4+]>C(O)(=O)C.S(=O)(=O)(O)O.Cl>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH2:20] |f:1.2,3.4|
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Name
|
2,6-Dichloro-4-trifluoromethylphenylaniline
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NC1=CC=CC=C1
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
stannous chloride
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
3,850,955) was dissolved
|
Type
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CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
A cream-coloured solid precipitated
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (6×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethereal extracts were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |